



Application Notes and Protocols for High-Throughput Screening of Icotrokinra

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Compound of Interest		
Compound Name:	Icotrokinra	
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Introduction

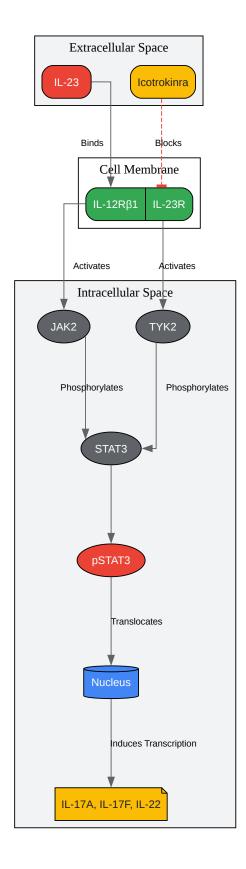
Icotrokinra (formerly JNJ-77242113 or PN-235) is a first-in-class, orally administered, targeted peptide designed to selectively block the interleukin-23 (IL-23) receptor.[1][2][3][4] The IL-23/IL-17 axis is a critical inflammatory pathway implicated in the pathogenesis of several autoimmune diseases, including psoriasis and ulcerative colitis.[5][6] By binding to the IL-23 receptor with high affinity, **Icotrokinra** inhibits IL-23-mediated signaling, thereby reducing the production of pro-inflammatory cytokines such as IL-17 and IL-22.[5][6] This document provides detailed application notes on the mechanism of action of **Icotrokinra**, summarizes its clinical efficacy data, and presents a hypothetical high-throughput screening (HTS) protocol for the identification of novel IL-23 receptor antagonists.

Mechanism of Action and Signaling Pathway

Icotrokinra is a selective antagonist of the IL-23 receptor.[1][2][3] The IL-23 receptor is a heterodimer composed of the IL-12Rβ1 and IL-23R subunits.[6] The binding of the IL-23 cytokine to its receptor activates the Janus kinase (JAK) signal transducer and activator of transcription (STAT) pathway.[6][7] Specifically, this involves the phosphorylation and activation of JAK2 and TYK2, which in turn phosphorylate STAT3.[7][8] Phosphorylated STAT3 then translocates to the nucleus, where it induces the transcription of genes encoding proinflammatory cytokines, including IL-17A, IL-17F, and IL-22.[6][7] **Icotrokinra** competitively



binds to the IL-23R subunit, preventing the binding of IL-23 and the subsequent downstream signaling cascade.[1][3]





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Caption: IL-23 Signaling Pathway and **Icotrokinra**'s Point of Inhibition.

Clinical Data Summary

Icotrokinra has demonstrated significant efficacy in Phase 3 clinical trials for moderate-to-severe plaque psoriasis and a Phase 2b trial for moderately to severely active ulcerative colitis. The following tables summarize the key quantitative data from these studies.

Plaque Psoriasis: ICONIC-LEAD Study

The ICONIC-LEAD study was a Phase 3, randomized, double-blind, placebo-controlled trial in participants aged 12 years and older with moderate-to-severe plague psoriasis.[9][10][11]

Endpoint (Week 16)	Icotrokinra (n=456)	Placebo (n=228)	p-value
IGA score of 0/1	65%[11][12]	8%[11][12]	<0.001[11][12]
PASI 90	50%[11][12]	4%[11][12]	<0.001[11][12]
PASI 75	69%[12]	11%[12]	<0.0001[12]
PASI 100	27%[12][13]	<1%[12][13]	<0.001[13]
IGA score of 0	33%[12][13]	1%[12][13]	<0.001[13]

IGA: Investigator's Global Assessment; PASI: Psoriasis Area and Severity Index.

Plaque Psoriasis: ICONIC-TOTAL Study

The ICONIC-TOTAL study was a Phase 3, randomized, double-blind, placebo-controlled trial in participants with at least moderate psoriasis affecting high-impact sites.[2][14][15]



Endpoint (Week 16)	Icotrokinra (n=208)	Placebo (n=103)	p-value
Overall IGA score of 0/1	57%[2]	6%[2]	<0.001[2]
Scalp-specific IGA 0/1	66%[2][15]	11%[2][15]	<0.001[15]
Genital PGA 0/1	77%[2][15]	21%[2][15]	<0.001[15]
Hand/foot PGA 0/1	42%[2][15]	26%[2][15]	-

PGA: Physician's Global Assessment.

Ulcerative Colitis: ANTHEM-UC Study

The ANTHEM-UC study was a Phase 2b, multicenter, randomized, placebo-controlled, doseranging study in adults with moderately to severely active ulcerative colitis.[16][17][18][19]

Endpoint (Week 12)	lcotrokinra (highest dose)	Placebo	p-value
Clinical Response	63.5%[17][18][19]	27%[17][18][19]	<0.001[17][18]
Clinical Remission	30.2%[17][18][19]	11.1%[17][18][19]	<0.001[18]

High-Throughput Screening Protocol: Competitive Binding Assay for IL-23 Receptor Antagonists

This section outlines a hypothetical high-throughput screening protocol to identify novel inhibitors of the IL-23 receptor using a competitive binding format. This assay is based on the principle of a competitive enzyme-linked immunosorbent assay (ELISA).

Objective

To identify and characterize compounds that inhibit the binding of IL-23 to its receptor, IL-23R, in a high-throughput format.

Assay Principle



Recombinant human IL-23R is immobilized on the surface of a microplate. Biotinylated IL-23 and test compounds are then added. The amount of biotinylated IL-23 bound to the immobilized receptor is inversely proportional to the binding affinity of the test compound. The bound biotinylated IL-23 is detected using a streptavidin-horseradish peroxidase (HRP) conjugate and a chemiluminescent substrate.

Materials and Reagents

- · Proteins:
 - Recombinant Human IL-23R (extracellular domain)
 - Biotinylated Recombinant Human IL-23
- Assay Plates: 384-well high-binding polystyrene microplates
- Buffers and Solutions:
 - Coating Buffer: 0.1 M Carbonate-Bicarbonate buffer, pH 9.6
 - Wash Buffer: Phosphate-Buffered Saline (PBS) with 0.05% Tween-20 (PBST)
 - Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS
 - Assay Buffer: 0.1% BSA in PBST
- Detection Reagents:
 - Streptavidin-HRP conjugate
 - o Chemiluminescent HRP substrate
- Controls:
 - Icotrokinra (positive control)
 - DMSO (negative control)
- Equipment:



- Multichannel pipettes or automated liquid handler
- Microplate washer
- Luminometer

Experimental Protocol

- Plate Coating:
 - Dilute Recombinant Human IL-23R to 2 μg/mL in Coating Buffer.
 - Add 25 μL of the diluted receptor to each well of a 384-well microplate.
 - Incubate overnight at 4°C.
- Washing and Blocking:
 - Wash the plate three times with 100 μL/well of Wash Buffer.
 - Add 50 μL of Blocking Buffer to each well.
 - Incubate for 2 hours at room temperature.
 - Wash the plate three times with 100 μL/well of Wash Buffer.
- Competition Reaction:
 - Prepare serial dilutions of test compounds and Icotrokinra in Assay Buffer. The final DMSO concentration should not exceed 1%.
 - \circ Add 10 μ L of diluted test compounds, **Icotrokinra**, or DMSO (for controls) to the appropriate wells.
 - Prepare a solution of Biotinylated Recombinant Human IL-23 at a pre-determined concentration (e.g., the EC50 for binding to the receptor) in Assay Buffer.
 - Add 15 μL of the biotinylated IL-23 solution to all wells.

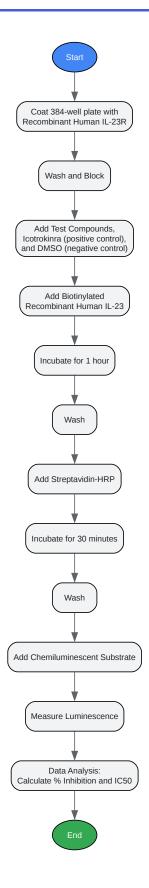


- Incubate for 1 hour at room temperature with gentle shaking.
- Detection:
 - Wash the plate five times with 100 μL/well of Wash Buffer.
 - Dilute Streptavidin-HRP in Assay Buffer according to the manufacturer's instructions.
 - Add 25 μL of the diluted Streptavidin-HRP to each well.
 - Incubate for 30 minutes at room temperature in the dark.
 - \circ Wash the plate five times with 100 µL/well of Wash Buffer.
 - Prepare the chemiluminescent substrate according to the manufacturer's instructions.
 - Add 25 μL of the substrate to each well.
 - Immediately measure the luminescence using a microplate reader.

Data Analysis

- Calculate Percent Inhibition:
 - The percent inhibition for each test compound concentration is calculated as follows:
- Determine IC50 Values:
 - Plot the percent inhibition against the logarithm of the test compound concentration.
 - Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.





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Caption: High-Throughput Screening Workflow for IL-23R Antagonists.



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